TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE
Description
This compound is a spirocyclic derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core, functionalized with a tert-butyl carbamate ester at the 8-position. Key structural elements include:
- A (3-chloro-4-fluorophenyl)carbamoyl methyl sulfanyl side chain at position 2, which introduces halogenated aryl and carbamoyl motifs known for influencing lipophilicity and target binding.
While the provided evidence lacks direct data on this compound, its structural complexity suggests applications in medicinal chemistry, particularly as a protease or kinase inhibitor scaffold. The tert-butyl carbamate group is a common protecting group in organic synthesis, as seen in compounds like those in and .
Properties
IUPAC Name |
tert-butyl 3-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl-2-thiophen-2-yl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O3S2/c1-23(2,3)33-22(32)30-10-8-24(9-11-30)28-20(18-5-4-12-34-18)21(29-24)35-14-19(31)27-15-6-7-17(26)16(25)13-15/h4-7,12-13H,8-11,14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSPJAWSQAKGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE typically involves multiple steps, including the formation of the spiro linkage and the introduction of various functional groups. Common synthetic routes may include:
- Formation of the spiro linkage through cyclization reactions.
- Introduction of the thiophene ring via cross-coupling reactions.
- Functionalization with chloro and fluoro groups using halogenation reactions.
- Carbamoylation to introduce the carbamoyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbamoyl group may yield primary amines.
Scientific Research Applications
TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving spiro compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The presence of various functional groups allows it to engage in multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related molecules from the evidence, focusing on functional groups, core systems, and hypothesized properties:
Table 1: Structural and Functional Comparison
Key Observations:
Core Systems: The target compound’s spirocyclic triazaspirodeca-diene core differs from the pyrimido-oxazin in 15a and the naphthyridine in . The pyrimido-oxazin in 15a may offer π-stacking advantages for nucleic acid interactions, while the naphthyridine in could act as a chelator for transition metals.
Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound likely increases lipophilicity (ClogP ~3.5 estimated) compared to the methoxy-piperazine in 15a, which would enhance aqueous solubility .
The target compound’s halogenated aryl group may enhance membrane permeability relative to non-halogenated analogs.
Research Findings and Limitations
- Synthesis Challenges : The spirocyclic core likely requires multi-step synthesis, analogous to the coupling strategies in (e.g., trifluoroacetic acid-mediated reactions) .
- Evidence Gaps : The provided materials lack experimental data (e.g., IC50, solubility) for direct comparisons. Further studies would require structural analogs from databases or literature.
Biological Activity
The compound TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings on its biological activity, including its pharmacological properties and mechanism of action.
The molecular formula of the compound is , with a molecular weight of approximately 431.92 g/mol. The compound features a triazaspiroundecane core structure, which is significant in many pharmacological applications due to its unique spatial arrangement that can influence biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential applications in various therapeutic areas, particularly in cancer treatment and neurodegenerative diseases.
Anticancer Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For instance, compounds containing thiophene and triazole rings have demonstrated activity against melanoma and colon cancer cells by inhibiting critical pathways involved in tumor growth.
Neuroprotective Effects
The neuroprotective potential of related compounds has been explored, particularly their ability to inhibit acetylcholinesterase (AChE) and β-secretase activities. These actions are crucial in the context of Alzheimer's disease, where the accumulation of amyloid-beta peptides leads to neuronal death. The compound's structural similarities to known inhibitors suggest it may possess similar properties.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as AChE and β-secretase, which are involved in the degradation of neurotransmitters and the formation of amyloid plaques.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis in cancer cells.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, which could contribute to their protective effects against oxidative stress in neurodegenerative conditions.
Research Findings
Current literature provides insights into the biological activity associated with similar compounds:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| M4 | AChE Inhibition | 0.17 μM | |
| M4 | β-secretase Inhibition | 15.4 nM | |
| Thiophene Derivative | Antiproliferative (SKM28 cells) | ND |
Case Studies
- Alzheimer's Disease Models : In vitro studies using astrocytes exposed to amyloid-beta peptides demonstrated that related compounds could reduce cell death by modulating inflammatory responses and oxidative stress markers.
- Cancer Cell Lines : Analogous compounds have shown significant antiproliferative effects in melanoma cell lines (SKMel3), suggesting that the target compound may exhibit similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
